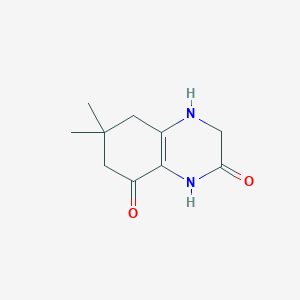![molecular formula C12H14N4O2S B5951674 2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5951674.png)
2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol is a complex organic compound that features a triazole ring, a methoxybenzylidene group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of natural catalysts, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of strong bases or acids as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . Molecular dynamics simulations and quantum chemical calculations have provided insights into its binding interactions and inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(E)-(4-Methoxybenzylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide
- **2-[(E)-(4-Methoxybenzylidene)amino]phenol
Uniqueness
Compared to these similar compounds, 2-({4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol stands out due to its unique combination of a triazole ring and a thioether linkage. This structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[[4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-18-11-4-2-10(3-5-11)8-14-16-9-13-15-12(16)19-7-6-17/h2-5,8-9,17H,6-7H2,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQICZXAEPFXOF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NN=C2SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NN=C2SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-1-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5951602.png)
![[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B5951606.png)
![3-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5951613.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5951620.png)
![methyl N-[(4-nitrophenyl)sulfonyl]phenylalaninate](/img/structure/B5951627.png)
![N-[4-(4-fluorobenzoyl)phenyl]benzenesulfinamide](/img/structure/B5951644.png)

![2,2,2-trifluoro-N-[4-[methyl-[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide](/img/structure/B5951647.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5951650.png)
![3,6-dichloro-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5951658.png)
![N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B5951661.png)
![(E)-1-[5-bromo-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5951666.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5951693.png)
![N,N,2-trimethyl-6-[4-(1-naphthoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5951698.png)
